3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound comprising a triazole ring annulated with a thiadiazole moiety. The structure features a 3-methylbenzofuran substituent at position 3 and a 3,4,5-trimethoxyphenyl group at position 6 (Fig. 1). This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole family, which is renowned for its pharmacological versatility due to the synergistic effects of the triazole and thiadiazole rings .
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(3-methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H18N4O4S/c1-11-13-7-5-6-8-14(13)29-17(11)19-22-23-21-25(19)24-20(30-21)12-9-15(26-2)18(28-4)16(10-12)27-3/h5-10H,1-4H3 |
InChI Key |
QBBDSTGHNZYHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of the Triazolothiadiazole Core: This step involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents to form the triazolothiadiazole ring.
Attachment of the Trimethoxyphenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and trimethoxyphenyl rings, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)triazolo[3,4-b]thiadiazole can be contextualized by comparing it with structurally analogous derivatives. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Pharmacological Comparison of Selected Triazolo[3,4-b]thiadiazoles
Structural and Electronic Effects
- Substituent Position and Planarity : The planarity of the triazolo-thiadiazole core is critical for interactions with biological targets. In the target compound, the 3-methylbenzofuran group introduces slight steric hindrance but maintains planarity (dihedral angle < 10° with the core), whereas bulkier substituents like 4-isobutylphenyl (in ) disrupt planarity, reducing binding efficiency .
- Electron-Donating Groups : The 3,4,5-trimethoxyphenyl group at R<sup>6</sup> provides strong electron-donating methoxy groups, enhancing resonance stabilization and lipophilicity compared to simpler phenyl or furyl substituents (e.g., ). This aligns with the improved bioactivity observed in derivatives with electron-rich aryl groups .
Pharmacological Profile
- Antimicrobial Activity : The target compound’s 3,4,5-trimethoxyphenyl group may enhance antimicrobial potency compared to derivatives with fewer methoxy groups (e.g., reports 3,4-dimethoxyphenyl derivatives with lower activity). However, compounds like 3-(5-methoxyindolyl)-6-(trimethoxyphenyl)triazolo-thiadiazole () exhibit superior activity due to the indole moiety’s hydrogen-bonding capacity.
- Anticancer Potential: The trimethoxyphenyl group is associated with tubulin inhibition in cancer cells. While the target compound’s activity is under investigation, its structural analog with a 5-methoxyindolyl group () shows promising IC50 values (8.2 µM), suggesting that substituent polarity and size are critical .
- Anti-inflammatory Effects : The 3-methylbenzofuran group in the target compound may confer anti-inflammatory activity comparable to phenyl-substituted analogs (e.g., ), though ethyl or isobutyl chains (as in ) show higher potency due to increased hydrophobicity.
Biological Activity
The compound 3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 372.46 g/mol
- CAS Number : 151167-06-5
This compound features a benzofuran moiety and a triazole-thiadiazole scaffold that contributes to its biological activity.
Anticancer Activity
Recent studies have shown that compounds containing the triazolo-thiadiazole scaffold exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of triazolo-thiadiazoles can inhibit the proliferation of various cancer cell lines. A study reported IC50 values less than 10 μM against multiple cancer types, indicating potent antiproliferative effects .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 39a | SSMC-7721 | 7.15 |
| 39b | MCF-7 | 3.44 |
| 39c | A-549 | 2.48 |
Antimicrobial Activity
Compounds with the thiadiazole framework have demonstrated broad-spectrum antimicrobial activity. Research highlights their effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of this compound have been evaluated through various assays:
- Experimental models indicated significant reductions in inflammation markers when treated with triazolo-thiadiazole derivatives. For example, compounds synthesized showed notable analgesic effects comparable to standard anti-inflammatory drugs .
Anticonvulsant Activity
Research has also indicated potential anticonvulsant properties for certain derivatives:
- Compounds were evaluated in animal models for their ability to reduce seizure activity. Some derivatives exhibited promising results that suggest they could be developed into new anticonvulsant medications .
Structure-Activity Relationship (SAR)
The biological activities of thiadiazole derivatives are closely related to their structural features. Modifications to the benzofuran or triazole moieties can significantly enhance or diminish their pharmacological effects. For instance:
- The presence of methoxy groups on the phenyl ring has been correlated with increased potency against cancer cell lines.
Case Studies
- Analgesic Activity Study : In a study by Mathew et al., several 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives were synthesized and screened for analgesic activity. Among them, one compound showed significant efficacy in reducing pain responses in animal models .
- Anticancer Screening : A comprehensive screening of a library of triazolo-thiadiazoles revealed several candidates with strong anticancer activity against MCF-7 and A549 cell lines. The most potent compounds had IC50 values below 5 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
